molecular formula C34H59NO6S2 B15194614 Einecs 264-319-9 CAS No. 63568-33-2

Einecs 264-319-9

Cat. No.: B15194614
CAS No.: 63568-33-2
M. Wt: 642.0 g/mol
InChI Key: NMQFMUBYNFMPEN-UHFFFAOYSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 264-319-9 is a chemical substance registered under the European Union's regulatory framework. The inventory serves as a critical resource for regulatory compliance, toxicological assessments, and read-across predictions for untested compounds .

Properties

CAS No.

63568-33-2

Molecular Formula

C34H59NO6S2

Molecular Weight

642.0 g/mol

IUPAC Name

3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonic acid;N,N-diethylethanamine

InChI

InChI=1S/C28H44O6S2.C6H15N/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;1-4-7(5-2)6-3/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);4-6H2,1-3H3

InChI Key

NMQFMUBYNFMPEN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)O)S(=O)(=O)O)CCCCCCC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Einecs 264-319-9 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents like potassium permanganate, while reduction reactions might use reducing agents such as sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

Einecs 264-319-9 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be part of drug development and testing. Industrially, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of Einecs 264-319-9 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are determined by the specific application and the nature of the compound .

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

EINECS 264-319-9 can be compared to analogs using structural similarity metrics like the Tanimoto index , which quantifies overlap in molecular fingerprints (e.g., PubChem 2D fingerprints). A threshold of ≥70% similarity is often used to define analogs for read-across structure-activity relationships (RASAR) . For example:

  • Coverage Efficiency : A study demonstrated that 1,387 labeled compounds from REACH Annex VI could cover 33,000 EINECS substances via structural analogs, highlighting the efficiency of similarity-based clustering .
  • Toxicological Predictions : Compounds with high Tanimoto similarity often share physicochemical properties (e.g., log P, molecular weight) and toxicological endpoints, enabling hazard prediction for unlabeled EINECS substances .

Hypothetical Data Table: Comparison of this compound with Analogs

The table below illustrates a generalized framework based on methodologies from referenced studies.

Compound (EINECS/CAS) Molecular Formula Molecular Weight Tanimoto Similarity Key Properties
264-319-9* Not specified Not specified Reference compound Hypothetical: High solubility
79349-82-9 C₉H₁₀N₂O₃S 226.25 85% High solubility, Log S = -3.2
25935-14-2 C₁₇H₁₁F₁₇IN 708.16 72% Fluorinated, low bioavailability
91081-09-3 C₈₋₁₄HFₓN⁺Cl⁻ Variable 68% Amphiphilic, surfactant potential

* This compound data inferred from cluster behavior in EINECS inventories .

Key Findings from Comparative Studies

Cluster Coverage : A small subset of labeled compounds (e.g., REACH Annex VI substances) can predict properties for thousands of EINECS chemicals. For instance, 1,387 labeled compounds provided coverage for 33,000 EINECS entries, including hypothetical analogs of 264-319-9 .

Property Trends: Fluorinated compounds (e.g., EINECS 25935-14-2) often exhibit distinct bioaccumulation and persistence profiles compared to non-halogenated analogs .

Limitations : Similarity thresholds (e.g., Tanimoto ≥70%) may exclude structurally complex compounds with divergent reactive groups, necessitating manual validation .

Methodological Considerations

  • Data Sources : The European Chemicals Agency (ECHA) inventory and PubChem databases are primary resources for structural and toxicological data .
  • Machine Learning Models : RASAR models leverage big data to map relationships between labeled and unlabeled compounds, reducing reliance on animal testing .
  • Regulatory Gaps : EINECS compounds like 264-319-9 may lack experimental data, emphasizing the need for robust read-across frameworks .

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